molecular formula C9H17BrO3 B2457671 Tert-butyl 2-(3-bromopropoxy)acetate CAS No. 2411636-18-3

Tert-butyl 2-(3-bromopropoxy)acetate

Cat. No.: B2457671
CAS No.: 2411636-18-3
M. Wt: 253.136
InChI Key: MAZAVNNNAZKOCF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromopropoxy)acetate is an organic compound with the molecular formula C9H17BrO3 and a molecular weight of 253.13 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a bromopropoxy group attached to an acetate backbone. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(3-bromopropoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with 3-bromopropanol under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-bromopropoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromoacetate: Similar in structure but lacks the bromopropoxy group.

    Ethyl bromoacetate: Similar in reactivity but has an ethyl ester group instead of a tert-butyl ester group.

    Methyl bromoacetate: Similar in reactivity but has a methyl ester group.

Uniqueness

Tert-butyl 2-(3-bromopropoxy)acetate is unique due to the presence of both a tert-butyl ester group and a bromopropoxy group, which provides it with distinct reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler analogs .

Properties

IUPAC Name

tert-butyl 2-(3-bromopropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZAVNNNAZKOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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